1-(2-Chloroethyl)-3-[4-(piperidin-1-ylcarbonyl)phenyl]urea
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Overview
Description
1-(2-Chloroethyl)-3-[4-(piperidin-1-ylcarbonyl)phenyl]urea is a synthetic organic compound with a complex structure It is characterized by the presence of a chloroethyl group, a piperidine ring, and a phenylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-3-[4-(piperidin-1-ylcarbonyl)phenyl]urea typically involves multiple steps. One common method includes the reaction of 2-chloroethylamine hydrochloride with 4-(piperidin-1-ylcarbonyl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloroethyl)-3-[4-(piperidin-1-ylcarbonyl)phenyl]urea can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with hydrogen peroxide would produce a sulfoxide.
Scientific Research Applications
1-(2-Chloroethyl)-3-[4-(piperidin-1-ylcarbonyl)phenyl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-3-[4-(piperidin-1-ylcarbonyl)phenyl]urea involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect their function. The piperidine ring and phenylurea moiety may also contribute to the compound’s overall activity by stabilizing the interaction with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloroethyl)piperidine
- 1-(2-Chloroethyl)-4-methylpiperazine
- 4-(2-Chloroethyl)morpholine
Uniqueness
1-(2-Chloroethyl)-3-[4-(piperidin-1-ylcarbonyl)phenyl]urea is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further modification.
Properties
CAS No. |
33021-70-4 |
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Molecular Formula |
C15H20ClN3O2 |
Molecular Weight |
309.79 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-[4-(piperidine-1-carbonyl)phenyl]urea |
InChI |
InChI=1S/C15H20ClN3O2/c16-8-9-17-15(21)18-13-6-4-12(5-7-13)14(20)19-10-2-1-3-11-19/h4-7H,1-3,8-11H2,(H2,17,18,21) |
InChI Key |
KRVOEFGWHJORJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)NCCCl |
Origin of Product |
United States |
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